![molecular formula C17H19ClINO2 B4853343 (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine](/img/structure/B4853343.png)
(3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine
Overview
Description
(3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine, also known as CIPLA, is a chemical compound that has been extensively studied for its potential use in scientific research. CIPLA is a derivative of 4-methoxyphenethylamine, a compound that has been shown to have psychoactive effects in humans. However, research on CIPLA has focused on its potential use as a research tool, rather than as a drug for human consumption.
Mechanism of Action
The exact mechanism of action of (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine is not fully understood. However, it is believed to act as a selective serotonin and dopamine receptor agonist, meaning that it binds to and activates these receptors in the brain. By selectively targeting these receptors, (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine can provide insights into the specific functions of these neurotransmitter systems.
Biochemical and physiological effects:
(3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has been shown to have a number of biochemical and physiological effects in animal models. For example, studies have shown that (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine can increase levels of serotonin and dopamine in the brain, which can lead to changes in behavior and mood. Additionally, (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has been shown to increase the release of certain hormones, such as prolactin and cortisol.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine in scientific research is its selectivity for serotonin and dopamine receptors. This allows researchers to study the specific functions of these neurotransmitter systems without affecting other systems in the brain. Additionally, (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has a relatively long half-life, which allows for longer experiments and more accurate measurements.
However, there are also limitations to using (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine in scientific research. For example, (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine is a relatively new compound, and there is still much to be learned about its effects and potential applications. Additionally, the synthesis of (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine is complex and requires specialized equipment and expertise, which can make it difficult to obtain and use in research.
Future Directions
There are several potential future directions for research on (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine. One area of interest is the potential use of (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine as a tool for studying the function of other neurotransmitter systems in the brain, such as the norepinephrine and acetylcholine systems. Additionally, there is interest in developing new compounds based on the structure of (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine that may have even greater selectivity and specificity for certain neurotransmitter systems. Finally, there is interest in using (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine in studies of neurological and psychiatric disorders, such as depression and schizophrenia, to better understand the underlying mechanisms of these conditions.
Scientific Research Applications
(3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has been used extensively in scientific research as a tool for studying the function of various neurotransmitter systems in the brain. Specifically, (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has been used to investigate the role of the serotonin system in the regulation of mood, behavior, and cognition. (3-chlorophenyl)(3-iodo-5-methoxy-4-propoxybenzyl)amine has also been used to study the function of the dopamine system, which is involved in reward processing and motivation.
properties
IUPAC Name |
3-chloro-N-[(3-iodo-5-methoxy-4-propoxyphenyl)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClINO2/c1-3-7-22-17-15(19)8-12(9-16(17)21-2)11-20-14-6-4-5-13(18)10-14/h4-6,8-10,20H,3,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRLPQZOUVGYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1I)CNC2=CC(=CC=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClINO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-iodo-5-methoxy-4-propoxybenzyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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